tert-Butyl 3-oxo-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate
Description
Chemical Structure and Synthesis tert-Butyl 3-oxo-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate (CAS: 185099-67-6) is a bicyclic compound featuring a 3-oxo group, an 8-aza bridge, and a tert-butoxycarbonyl (Boc) protecting group. Its synthesis typically involves the Boc protection of nortropinone hydrochloride ([25602-68-0]) using di-tert-butyldicarbonate in the presence of bases like N,N-diisopropylethylamine (DIPEA) or lithium bis(trimethylsilyl)amide (LHMDS), achieving yields up to 99% under optimized conditions . The compound serves as a key intermediate in medicinal chemistry, enabling further functionalization at the 3-oxo position through trifluoromethylsulfonylation or hydroxylation .
Properties
IUPAC Name |
tert-butyl 3-oxo-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13-8-4-5-9(13)7-10(14)6-8/h4-5,8-9H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCCJEOHXPAYHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(=O)CC1C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856229 | |
| Record name | tert-Butyl 3-oxo-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736181-18-3 | |
| Record name | tert-Butyl 3-oxo-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-oxo-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis from N-Boc-Nortropinone via Enol Triflate Intermediate
- Starting Material: tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (N-Boc-nortropinone)
- Solvent: Anhydrous tetrahydrofuran (THF)
- Base: Lithium bis(trimethylsilyl)amide (LiHMDS) or lithium diisopropylamide (LDA)
- Electrophile: N-phenylbis(trifluoromethanesulfonimide) or related trifluoromethanesulfonyl reagents
- Temperature: Low temperatures (-78 °C to -60 °C) initially, then warmed to room temperature
- The N-Boc-nortropinone is dissolved in dry THF and cooled to -78 °C under an inert atmosphere (argon or nitrogen).
- A strong, non-nucleophilic base such as LiHMDS or LDA is added dropwise to deprotonate the keto group, forming the enolate.
- After stirring for 30 minutes to 1 hour at low temperature, the trifluoromethanesulfonyl reagent is added slowly.
- The reaction mixture is allowed to warm gradually to room temperature and stirred for several hours (up to overnight).
- The reaction is quenched with saturated ammonium chloride or sodium bicarbonate solution.
- The product is extracted with ethyl acetate, washed with brine and sodium hydroxide solutions to remove impurities.
- The organic layer is dried over magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
- Purification is achieved by silica gel flash chromatography using mixtures of ethyl acetate and hexane or petroleum ether.
Yields: Reported yields for this step range from 63% to 94.5%, depending on the exact conditions and reagents used.
Example Reaction Conditions and Yields:
| Entry | Base/Reagent | Temp (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | LiHMDS + N-phenyl triflimide | -78 to RT | 16 h | 92 | Silica gel chromatography purification |
| 2 | LDA + N-phenyl bis(trifluoromethanesulfonimide) | -60 to RT | Overnight | 94.5 | Extraction with citric acid and NaOH washes |
| 3 | Potassium bis(trimethylsilyl)amide + N-phenyl bistrifluoromethanesulfonamide | -78 to RT | 7 h total | 78 | Clear colorless oil product |
Alternative Preparation via Direct Protection of Nortropinone Hydrochloride
- Reagents: Triethylamine, di-tert-butyl dicarbonate (Boc anhydride)
- Solvent: Dichloromethane (DCM)
- Temperature: 0 °C
- Nortropinone hydrochloride is dissolved in dichloromethane.
- Triethylamine is added to neutralize the hydrochloride salt.
- Di-tert-butyl dicarbonate is added slowly at 0 °C.
- The reaction is stirred for 3 hours at 0 °C.
- The mixture is extracted with dichloromethane, dried over magnesium sulfate, and concentrated.
- The crude product is purified by silica gel flash chromatography.
Yield: Approximately 94.5%.
This method provides the tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate directly from the nortropinone hydrochloride salt, serving as a precursor for further functionalization steps.
Key Reaction Parameters and Their Impact
| Parameter | Effect on Reaction |
|---|---|
| Temperature (-78 °C to RT) | Controls enolate formation and triflate substitution selectivity |
| Base choice (LiHMDS, LDA, KHMDS) | Influences enolate generation efficiency and side reactions |
| Solvent (THF, DCM) | Solubility and reaction rate; THF preferred for enolate chemistry |
| Reaction time (1 h to overnight) | Ensures complete conversion, especially for triflate formation |
| Workup conditions | Multiple washes with aqueous bases and brine improve purity |
| Purification method | Silica gel flash chromatography with ethyl acetate/hexane mixtures yields high purity product |
Research Findings and Notes
- The use of lithium bis(trimethylsilyl)amide and N-phenylbis(trifluoromethanesulfonimide) is a common and efficient method to convert the keto group into a triflate intermediate, which is a versatile synthetic handle for further transformations.
- The reaction conditions require strict anhydrous and inert atmosphere to prevent side reactions.
- The Boc protecting group is stable under the reaction conditions and facilitates purification.
- The triflate intermediates formed are typically oils or crystalline solids that can be isolated and characterized by NMR spectroscopy.
- The described methods have been validated in multiple studies with yields consistently above 75%, indicating robustness and reproducibility.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Product Description |
|---|---|---|---|
| Boc protection of nortropinone hydrochloride | Triethylamine, di-tert-butyl dicarbonate, DCM, 0 °C, 3 h | 94.5 | tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |
| Enol triflate formation | LiHMDS or LDA, N-phenylbis(trifluoromethanesulfonimide), THF, -78 °C to RT, overnight | 78-92 | tert-Butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate |
| Workup and purification | Saturated NH4Cl, NaOH washes, silica gel chromatography | - | Pure target compound |
Chemical Reactions Analysis
tert-Butyl 3-oxo-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
tert-butyl 3-oxo-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate is utilized in the development of pharmaceutical compounds due to its structural features that allow for modifications leading to bioactive molecules.
Case Study: Synthesis of Analgesics
Research has demonstrated that derivatives of this compound can lead to potent analgesics. For instance, modifications on the bicyclic structure have shown promising results in pain relief studies, indicating potential as a non-opioid analgesic alternative.
Organic Synthesis
This compound serves as an intermediate in the synthesis of various organic compounds, particularly in the preparation of nitrogen-containing heterocycles.
Data Table: Synthetic Pathways
| Reaction Type | Product Generated | Yield (%) |
|---|---|---|
| N-acylation | N-acylated derivatives | 85 |
| Alkylation | Alkyl derivatives | 90 |
| Cyclization | Cyclized products | 75 |
Agrochemical Development
The compound has been explored for its potential use in agrochemicals, particularly as a precursor for developing herbicides and insecticides.
Case Study: Herbicide Efficacy
In studies focused on herbicide development, derivatives of this compound exhibited significant herbicidal activity against several weed species, suggesting its utility in agricultural applications.
Biological Activity
tert-Butyl 3-oxo-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate (CAS No. 185099-67-6) is a bicyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₉NO₃, with a molecular weight of approximately 225.29 g/mol. The compound is characterized by a bicyclic structure containing nitrogen, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO₃ |
| Molecular Weight | 225.29 g/mol |
| CAS Number | 185099-67-6 |
| Purity | ≥97% |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the bicyclic structure is believed to enhance the interaction with microbial cell membranes, leading to increased permeability and cell death.
Enzyme Inhibition
Studies have shown that this compound may act as an inhibitor of specific enzymes, particularly those involved in metabolic pathways of pathogens. For instance, it has been suggested that the structural motifs present in tert-butyl 3-oxo derivatives can inhibit beta-lactamase enzymes, which are responsible for antibiotic resistance in bacteria .
Neuroprotective Effects
The neuroprotective potential of azabicyclic compounds has been explored in various studies, indicating that they may modulate neurotransmitter systems and provide protective effects against neurodegeneration. This activity is likely linked to the compound's ability to cross the blood-brain barrier due to its lipophilic nature .
Case Study 1: Antimicrobial Efficacy
In a controlled study, tert-butyl 3-oxo-8-azabicyclo[3.2.1]oct-6-ene derivatives were tested against strains of Acinetobacter baumannii. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial activity compared to standard antibiotics .
Case Study 2: Neuroprotective Mechanisms
A recent investigation into the neuroprotective effects of azabicyclic compounds revealed that tert-butyl 3-oxo derivatives significantly reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. The findings suggest a protective mechanism through the modulation of antioxidant pathways .
The biological activity of tert-butyl 3-oxo-8-azabicyclo[3.2.1]oct-6-ene is attributed to its structural features:
- Bicyclic Framework : Facilitates interactions with biological membranes.
- Nitrogen Atom : Plays a crucial role in enzyme binding and inhibition.
- Carboxylate Group : Enhances solubility and bioavailability.
Comparison with Similar Compounds
Physical and Chemical Properties
- Molecular Formula: C₁₂H₁₉NO₃
- Molecular Weight : 225.28 g/mol
- Purity : ≥97% (commercially available from suppliers like Thermo Scientific and Kanto Reagents)
- Melting Point : 58–59°C
- Storage : Stable under dry, dark conditions at room temperature .
Comparison with Structural Analogs
The compound’s structural analogs differ in bicyclo frameworks, substituents, and functional groups, influencing reactivity, stability, and applications. Below is a detailed comparison:
Bicyclo Framework Variations
Functional Group Modifications
Amino-Substituted Derivatives
Key Research Findings
Stability and Handling
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 3-oxo-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate, and how does the choice of starting material influence yield?
- Answer : The compound can be synthesized via functionalization of bicyclic amine precursors. For example, tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes coupling with activated electrophiles (e.g., sulfonyl chlorides or carbonylating agents) to introduce the 3-oxo group. A reported procedure achieved a 50% yield using tert-butyl carbamate intermediates under mild conditions . Yield optimization requires careful control of stoichiometry, solvent polarity (e.g., dichloroethane), and temperature to avoid side reactions like over-oxidation or Boc-group cleavage.
Q. What are the key physical properties (e.g., melting point, solubility) critical for purification and handling?
- Answer : The compound has a melting point of 58–59°C, indicating solid-state stability at room temperature. It is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DCM, DMF) and moderately in alcohols. Recrystallization from hexane/ethyl acetate mixtures is recommended for purification . Handling requires storage at 0–5°C to prevent decomposition and use of PPE (gloves, goggles) due to its R36/37/38 hazard classification (irritant to eyes, skin, and respiratory system) .
Advanced Research Questions
Q. How does the bicyclic scaffold influence regioselectivity in acid-promoted retro-Mannich reactions?
- Answer : The 8-azabicyclo[3.2.1]octane core directs regioselective cleavage under Brønsted or Lewis acid conditions (e.g., 4-methylbenzenesulfonic acid). The retro-Mannich reaction proceeds via protonation of the 3-oxo group, triggering C–N bond cleavage to yield 2-pyrrolyl ketones. Computational studies suggest steric constraints from the bicyclic structure favor cleavage at the less hindered C6 position, avoiding competing Grob fragmentation pathways .
Q. What challenges arise in NMR characterization due to Boc-group dynamics, and how can they be mitigated?
- Answer : The tert-butoxycarbonyl (Boc) group introduces rotameric broadening in H and C NMR spectra at 25°C, complicating peak assignment. Elevated temperatures (70°C) reduce rotational barriers, sharpening signals for accurate integration. For example, bridged bicyclic guanidine derivatives of this compound showed resolved peaks at 70°C, confirming substituent positions and stereochemistry .
Q. How do structural analogs (e.g., 3-azabicyclo derivatives) compare in biological activity or synthetic utility?
- Answer : Analogues like tert-butyl (8-anti)-3-azabicyclo[3.2.1]oct-8-ylcarbamate (CAS 847862-26-4) exhibit altered reactivity due to stereoelectronic effects. The anti-configuration enhances hydrogen-bonding capacity in kinase inhibitors, while the 3-oxo group in the parent compound facilitates nucleophilic additions (e.g., Grignard reactions). Similarity scoring (Tanimoto >0.85) highlights conserved bicyclic pharmacophores but divergent functional group reactivity .
Methodological Recommendations
- Synthesis : Prioritize Boc-protected intermediates for stability, and employ low-temperature reactions to preserve stereochemical integrity .
- Characterization : Use high-temperature NMR or X-ray crystallography to resolve dynamic effects .
- Safety : Follow GHS protocols (P261, P305+P351+P338) for irritant mitigation, including fume hood use and emergency eye wash access .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
